molecular formula C11H12Cl2N2O2 B7557517 4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide

4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide

Cat. No. B7557517
M. Wt: 275.13 g/mol
InChI Key: HQNVXWZAHHUOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide, commonly known as CDMB, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has shown promising results in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of CDMB involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. CDMB has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CDMB has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. CDMB has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, CDMB has been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CDMB in lab experiments is its potent activity against various diseases, including cancer and inflammation. It is also relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, one of the limitations of using CDMB in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the research on CDMB. One of the potential applications of CDMB is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. CDMB has been found to exhibit neuroprotective activity in animal models of neurodegeneration. Another potential application of CDMB is in the treatment of viral infections, such as HIV and hepatitis C. CDMB has been found to inhibit the replication of these viruses in vitro. Additionally, further research is needed to elucidate the precise mechanism of action of CDMB and to develop more potent derivatives of this compound.
Conclusion:
In conclusion, CDMB is a promising compound that has shown potential therapeutic applications in the treatment of various diseases, including cancer and inflammation. Its mechanism of action involves the inhibition of various enzymes and signaling pathways involved in these diseases. While there are some limitations to its use in lab experiments, CDMB remains a well-characterized compound that has been extensively studied. Further research is needed to explore its potential applications in the treatment of neurodegenerative diseases and viral infections, as well as to develop more potent derivatives of this compound.

Synthesis Methods

The synthesis of CDMB involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-chlorobenzoic acid. This is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine to form the intermediate product, which is further reacted with chloroacetyl chloride to form CDMB.

Scientific Research Applications

CDMB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. In a study published in the Journal of Medicinal Chemistry, CDMB was found to inhibit the growth of human breast cancer cells in vitro. Another study published in the European Journal of Medicinal Chemistry showed that CDMB exhibited potent anti-inflammatory activity in animal models of inflammation.

properties

IUPAC Name

4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-15(2)11(17)7-3-4-8(13)9(5-7)14-10(16)6-12/h3-5H,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNVXWZAHHUOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide

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